6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde

Catalog No.
S6611949
CAS No.
162084-83-5
M.F
C13H21NO2Si
M. Wt
251.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldeh...

CAS Number

162084-83-5

Product Name

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbaldehyde

Molecular Formula

C13H21NO2Si

Molecular Weight

251.40 g/mol

InChI

InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-15)14-12/h6-9H,10H2,1-5H3

InChI Key

FDIWHDGRKSMZBY-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)C=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)C=O

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde is an organic compound characterized by its unique structure, which includes a picolinaldehyde moiety and a tert-butyldimethylsilyloxy group. Its molecular formula is C₁₃H₂₁NO₂Si, and it has a molecular weight of 251.4 g/mol. The compound is notable for its potential to act as both an aldol donor and acceptor, facilitating stereocontrolled reactions in organic synthesis .

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde does not possess any inherent biological activity. Its primary function is as a synthetic intermediate. The mechanism of action in organic synthesis involves the selective protection of the aldehyde functionality by the TBSO group, enabling further targeted reactions at the aldehyde carbon while preventing undesired side reactions.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of vapors.
  • Store the compound in a cool, dry place away from incompatible materials like strong acids and bases.
  • Dispose of waste according to local regulations for hazardous materials.
  • Sigma-Aldrich product page for 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde:
  • General information on protecting groups in organic synthesis:
    • Organic Chemistry Portal: Protecting Groups

  • Oxidation: The aldehyde group can be oxidized to yield 6-[(tert-butyldimethylsilyloxy)methyl]picolinic acid.
  • Reduction: The aldehyde can be reduced to form 6-[(tert-butyldimethylsilyloxy)methyl]picolinalcohol.
  • Substitution: The tert-butyldimethylsilyloxy group can be substituted with different functional groups under specific conditions.

Common reagents used in these reactions include:

  • Oxidation Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Tetrabutylammonium fluoride for removing the silyloxy group.

The synthesis of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde typically involves the reaction of 2-pyridinemethanol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. This method allows for the selective introduction of the tert-butyldimethylsilyloxy group onto the picolinaldehyde framework .

General Procedure

  • Combine 2-pyridinemethanol and tert-butyldimethylsilyl chloride in an appropriate solvent.
  • Add a base (e.g., imidazole) to facilitate the reaction.
  • Monitor the reaction until completion, then purify the product through standard techniques such as chromatography.

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde finds applications primarily in:

  • Chemical Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Biochemical Research: The compound can be utilized to study enzyme mechanisms and as a probe in various biochemical assays.
  • Industrial Uses: It is employed in producing specialty chemicals and materials .

Several compounds share structural similarities with 6-[(tert-butyldimethylsilyloxy)methyl]picolinaldehyde:

Compound NameFunctional GroupKey Differences
6-[(tert-Butyldimethylsilyloxy)methyl]picolinic acidCarboxylic acidContains a carboxylic acid group instead of aldehyde.
6-[(tert-Butyldimethylsilyloxy)methyl]picolinalcoholAlcoholContains an alcohol group instead of aldehyde.

Uniqueness

The uniqueness of 6-[(tert-butyldimethylsilyloxy)methyl]picolinaldehyde lies in its combination of an aldehyde group and a tert-butyldimethylsilyloxy group, which provides both reactivity and stability. This makes it a versatile intermediate for various chemical syntheses, distinguishing it from other similar compounds that lack this specific combination.

Hydrogen Bond Acceptor Count

3

Exact Mass

251.134155447 g/mol

Monoisotopic Mass

251.134155447 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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